2-(But-3-yn-2-yl)cyclohexan-1-one
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Overview
Description
2-(But-3-yn-2-yl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure. This compound is characterized by the presence of a butynyl group attached to the cyclohexanone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-2-yl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexanone with a butynyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and additives may also be employed to improve selectivity and reduce by-product formation.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-2-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The butynyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
2-(But-3-yn-2-yl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals, fragrances, and materials.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. Its reactivity is influenced by the presence of the butynyl group, which can undergo various transformations under different conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple cyclic ketone with a six-membered ring structure.
2-Cyclohexen-1-one: A cyclic enone with a double bond in the ring.
Cyclohexanol: A cyclic alcohol derived from the reduction of cyclohexanone.
Uniqueness
2-(But-3-yn-2-yl)cyclohexan-1-one is unique due to the presence of the butynyl group, which imparts distinct reactivity and chemical properties. This differentiates it from other cyclohexanone derivatives and makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
94453-33-5 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-but-3-yn-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H14O/c1-3-8(2)9-6-4-5-7-10(9)11/h1,8-9H,4-7H2,2H3 |
InChI Key |
QDIDFLDOMBSFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C1CCCCC1=O |
Origin of Product |
United States |
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